molecular formula C25H22ClNO B11538687 N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11538687
M. Wt: 387.9 g/mol
InChI Key: LZEXBXHGCMWQNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a substituted phenyl group with an anthracene derivative, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps:

    Formation of the Anthracene Derivative: The starting material, 9,10-dihydro-9,10-ethanoanthracene, is synthesized through a Diels-Alder reaction between anthracene and ethylene.

    Functionalization: The anthracene derivative is then functionalized at the 11-position to introduce a carboxylic acid group, often through oxidation reactions.

    Amide Formation: The carboxylic acid is converted to an amide by reacting with 3-chloro-2-methylaniline under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving:

    Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.

    Continuous Flow Reactors: Implementation of continuous flow chemistry to enhance reaction control and scalability.

    Purification: Advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Application in the development of organic semiconductors or light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Use in studying the interaction of small molecules with biological macromolecules, such as proteins or DNA.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity through binding interactions.

    Pathways Involved: The compound could modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its combination of an anthracene core with a substituted phenyl group, which may confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H22ClNO

Molecular Weight

387.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C25H22ClNO/c1-14-20(26)12-7-13-21(14)27-25(28)23-15(2)22-16-8-3-5-10-18(16)24(23)19-11-6-4-9-17(19)22/h3-13,15,22-24H,1-2H3,(H,27,28)

InChI Key

LZEXBXHGCMWQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=C(C(=CC=C5)Cl)C

Origin of Product

United States

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